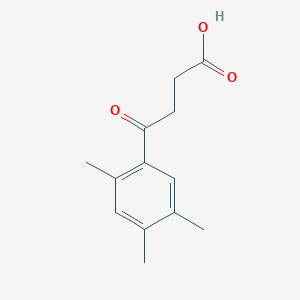
4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a butyric acid backbone with a ketone functional group at the 4th carbon. Attached to the same carbon is a phenyl ring substituted with three methyl groups at the 2nd, 4th, and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a linear four-carbon chain (butyric acid) with a ketone functional group at one end and a carboxylic acid group at the other. Attached to the ketone’s alpha carbon would be a phenyl ring substituted with three methyl groups .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could participate in esterification or amide formation reactions. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación
1. Biochemical Studies and Metabolite Analysis
Metabolite Identification
4-Hydroxycyclohexylacetic acid (a compound structurally related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid) was identified in the urine of a child with transient tyrosinemia and her mother. This discovery was made possible by gas chromatographic-mass spectrometric analysis, indicating that these compounds are relevant in the study of metabolic pathways and biochemical analyses (Niederwieser et al., 1978).
Nicotine Metabolism
Research involving 4-oxo-4-(3-pyridyl)butanoic acid, a compound related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has contributed significantly to our understanding of nicotine metabolism. A study demonstrated that the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid and its hydroxy counterpart is a substantial metabolic pathway in humans, accounting for a significant portion of the nicotine dose. This insight is crucial in the context of smoking and nicotine addiction treatments (Hecht et al., 1999).
2. Medical Therapeutics and Drug Metabolism
Inflammatory Bowel Disease Treatment
Derivatives of 4-aminosalicylic acid, structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, have shown efficacy in treating inflammatory bowel diseases. Specifically, 4-aminosalicylic acid enemas were reported as a safe and well-tolerated therapeutic alternative for patients with 5-aminosalicylic-induced acute pancreatitis, a common treatment for inflammatory bowel disease (Daniel et al., 2004).
Gout and Uric Acid Metabolism
Compounds related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have been instrumental in studying gout and disorders of uric acid metabolism. Allopurinol, a potent xanthine oxidase inhibitor which inhibits the oxidation of naturally occurring oxypurines, thereby decreasing uric acid formation, has been studied extensively for its clinical and metabolic effects in subjects with primary and secondary gout and other disorders of uric acid metabolism (Ogryzlo et al., 1966).
3. Environmental Health and Exposure Studies
- Pesticide Exposure Analysis: Studies involving compounds structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have contributed to understanding the extent of environmental exposure to neurotoxic insecticides in specific populations, such as preschool children. These insights are vital for developing public health policies concerning the regulation and use of these chemicals (Babina et al., 2012).
4. Neurology and Neurodegenerative Diseases
- Dementia and Neuroprotection Studies: The study of uric acid, closely related to the metabolism of compounds like 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has revealed interesting findings regarding neuroprotection. For instance, patients with gout, a condition associated with elevated uric acid levels, were found to have a lower risk of developing both vascular and non-vascular types of dementia, indicating a potential neuroprotective effect of uric acid (Hong et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQTWJNRKGJMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645490 |
Source


|
| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid | |
CAS RN |
89080-36-4 |
Source


|
| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)
![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)